molecular formula C18H28Cl3N3O2S B12786152 4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride CAS No. 136996-63-9

4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride

Cat. No.: B12786152
CAS No.: 136996-63-9
M. Wt: 456.9 g/mol
InChI Key: YKQZECRRZUFDGT-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride typically involves multiple steps, starting from basic organic molecules. One common method involves the reaction of 2-acetylbutyrolactone with various reagents through amination, chloration, condensation, and oxidative reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its trihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets 4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

CAS No.

136996-63-9

Molecular Formula

C18H28Cl3N3O2S

Molecular Weight

456.9 g/mol

IUPAC Name

5-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;trihydrochloride

InChI

InChI=1S/C18H25N3O2S.3ClH/c1-3-22-17-7-5-4-6-16(17)21-10-8-20(9-11-21)12-13-23-18-15(2)19-14-24-18;;;/h4-7,14H,3,8-13H2,1-2H3;3*1H

InChI Key

YKQZECRRZUFDGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CCOC3=C(N=CS3)C.Cl.Cl.Cl

Origin of Product

United States

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